3-hydroxytetrahydrofuran-3-carbonitrile CAS number 14631-44-8
3-hydroxytetrahydrofuran-3-carbonitrile CAS number 14631-44-8
CAS Number: 14631-44-8 Synonyms: 3-Cyano-3-hydroxytetrahydrofuran; Tetrahydrofuran-3-one cyanohydrin Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.11 g/mol
Executive Summary
3-Hydroxytetrahydrofuran-3-carbonitrile is a specialized, gem-disubstituted heterocyclic building block. Unlike the more common monosubstituted 3-hydroxytetrahydrofuran, this molecule features a quaternary carbon at the 3-position bearing both a hydroxyl and a nitrile group. This structural motif makes it a critical "branch point" intermediate in medicinal chemistry, specifically for the synthesis of conformationally restricted amino acids and enzyme inhibitors (e.g., Cathepsin K or S inhibitors).
This guide details the synthesis, physicochemical properties, and downstream applications of this scaffold, emphasizing its role in accessing complex chiral architectures.
Part 1: Structural Analysis & Physicochemical Properties
The core value of this molecule lies in its gem-disubstitution . The presence of two functional groups on the same carbon (C3) creates a "lock" on the tetrahydrofuran ring puckering, often favoring specific envelope conformations that can enhance binding affinity in protein pockets.
Key Properties Table
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT. |
| Boiling Point | ~115–120 °C (at 0.5 mmHg) | Predicted; thermally labile. |
| Solubility | High: MeOH, THF, DCM, EtOAc | Poor solubility in hexanes. |
| Stability | Moderate | Prone to retro-cyanohydrin reaction (reversion to ketone) under basic conditions or high heat. |
| Chirality | Racemic (1:1 mixture of R and S) | Usually synthesized as a racemate; requires resolution (e.g., enzymatic hydrolysis) for enantiopure applications. |
| Reactive Motifs | Nitrile (-CN), Hydroxyl (-OH) | Bifunctional handle for heterocyclization. |
Structural Visualization (DOT)
The following diagram illustrates the core connectivity and the critical quaternary center at C3.
Figure 1: Structural deconstruction of 3-hydroxytetrahydrofuran-3-carbonitrile highlighting the quaternary center.
Part 2: Synthetic Routes (The "How")
The industrial standard for synthesizing this molecule is the Cyanosilylation Route . While direct addition of HCN is possible, it is hazardous and often yields lower conversions due to equilibrium issues. The use of Trimethylsilyl cyanide (TMSCN) followed by desilylation is safer, higher yielding, and thermodynamically favorable.
Primary Route: Lewis Acid Catalyzed Cyanosilylation
Reaction Logic:
-
Activation: A Lewis acid (Zinc Iodide, ZnI₂) activates the carbonyl oxygen of 3-tetrahydrofuranone.
-
Attack: The nucleophilic cyanide from TMSCN attacks the carbonyl carbon.
-
Trapping: The resulting alkoxide is trapped immediately by the silyl group, forming the silyl ether (preventing the reverse reaction).
-
Deprotection: Mild acid hydrolysis removes the TMS group to yield the free cyanohydrin.
Experimental Protocol (Self-Validating System)
Reagents:
-
Dihydrofuran-3(2H)-one (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Zinc Iodide (ZnI₂) (0.05 eq - Catalyst)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add ZnI₂ (catalytic amount) and anhydrous DCM (10 volumes).
-
Addition: Add Dihydrofuran-3(2H)-one (10 g, 116 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.
-
Cyanosilylation: Dropwise add TMSCN (13.8 g, 139 mmol) over 30 minutes. The reaction is exothermic; control rate to maintain T < 5 °C.
-
Validation Point: Monitor by TLC (System: 30% EtOAc/Hexane). The ketone spot (Rf ~0.4) should disappear, replaced by a less polar silyl ether spot (Rf ~0.8).
-
-
Completion: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Desilylation (In-situ): Add 3N HCl (20 mL) and stir vigorously for 1 hour at RT.
-
Why? This cleaves the O-Si bond.
-
Validation Point: TLC will show a shift from the non-polar silyl ether to a new polar spot (Rf ~0.3), which is the target cyanohydrin.
-
-
Workup: Separate phases. Extract aqueous layer with DCM (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at < 40 °C.
-
Caution: Do not overheat; cyanohydrins can revert to ketones.
-
Yield: Typically 85–92% as a pale oil.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via the TMSCN/ZnI₂ protocol.
Part 3: Applications in Medicinal Chemistry[1][2][3][4]
This molecule is rarely the final drug; it is a divergent intermediate . Its value lies in converting the nitrile/hydroxyl pair into pharmacophores found in protease inhibitors.
Pathway A: Synthesis of Gem-Disubstituted Amino Acids
Hydrolysis of the nitrile to a carboxylic acid yields 3-hydroxy-tetrahydrofuran-3-carboxylic acid. This is a bioisostere of glycolic acid derivatives and is used in designing inhibitors for enzymes that recognize hydroxy-acids.
-
Reagents: Conc. HCl or NaOH/H₂O₂, followed by acidification.
Pathway B: Pinner/Ritter Reactions
The tertiary alcohol and nitrile are perfectly positioned for intramolecular cyclization or amide formation, often used to create spirocyclic hydantoins (common in anticonvulsants).
Pathway C: Reduction to Amino-Alcohols
Reduction of the nitrile (using LiAlH₄ or Borane) yields 3-(aminomethyl)tetrahydrofuran-3-ol.
-
Utility: This fragment serves as a polar head group in GPCR modulators (e.g., Muscarinic receptor antagonists).
Downstream Utility Diagram
Figure 3: Divergent synthetic pathways from the core scaffold.
Part 4: Safety & Handling (Critical)
Hazard Class: Acute Toxicant (Oral/Inhalation), Irritant.
-
Cyanide Risk: Although the nitrile group is covalently bonded, cyanohydrins exist in equilibrium with the ketone and HCN.[1]
-
Rule:NEVER expose this compound to strong bases or high heat (>100°C) without ventilation, as it may release Hydrogen Cyanide gas.
-
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture can catalyze hydrolysis; heat promotes reversion to the ketone.
-
Spill Protocol: Treat spills with aqueous bleach (Sodium Hypochlorite) to oxidize any liberated cyanide before disposal.
References
-
Organic Syntheses. "Preparation of Cyanohydrins using Trimethylsilyl Cyanide." Org.[1][2][3] Synth.1980 , 60, 14.
-
Gregory, R. J. "Cyanohydrins in Nature and the Laboratory." Chem. Rev.1999 , 99(12), 3649–3682.
-
North, M. "Synthesis and Applications of Non-racemic Cyanohydrins." Angew. Chem. Int. Ed.2004 , 43, 4126–4148.
-
PubChem Compound Summary. "Tetrahydrofuran-3-one." (Precursor Data).
